![molecular formula C12H18O3 B11763238 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is characterized by a bicyclic structure containing an oxabicyclo[2.2.2]octane ring system with a vinyl group and an acetate ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves multiple steps. One common synthetic route includes the following steps :
Formation of the oxabicyclo[2.2.2]octane ring system: This can be achieved through a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Introduction of the vinyl group: This step involves the addition of a vinyl group to the oxabicyclo[2.2.2]octane ring system.
Acetylation: The final step is the acetylation of the hydroxyl group to form the acetate ester.
Análisis De Reacciones Químicas
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.
Aplicaciones Científicas De Investigación
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways . The vinyl group and the acetate ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparación Con Compuestos Similares
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic ring system and has significant potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
The uniqueness of this compound lies in its specific combination of a vinyl group and an acetate ester, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate |
InChI |
InChI=1S/C12H18O3/c1-3-12-6-4-11(5-7-12,9-15-12)8-14-10(2)13/h3H,1,4-9H2,2H3 |
Clave InChI |
HFXOVSZRMSUXNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC12CCC(CC1)(OC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


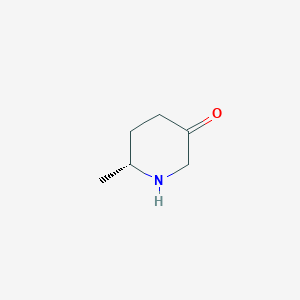
![tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B11763161.png)
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)

![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)
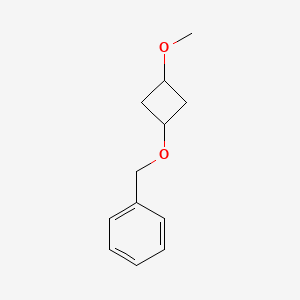
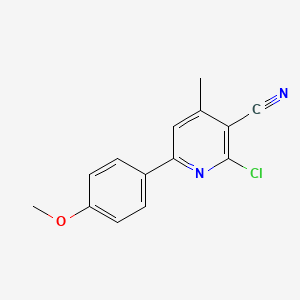
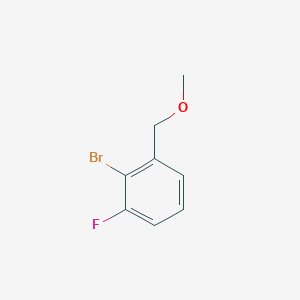
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
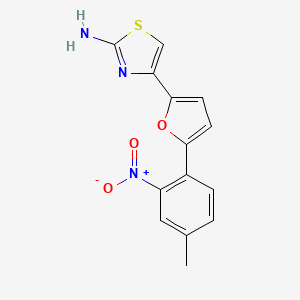
![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
